molecular formula C16H21ClN4O2 B1421141 N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride CAS No. 1185299-52-8

N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride

Cat. No. B1421141
M. Wt: 336.81 g/mol
InChI Key: WAYICYYEFBAUIT-UHFFFAOYSA-N
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Description

“N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride” is a chemical compound with the linear formula C16H21O2N4Cl1 . It is a solid substance and its molecular formula is C16H20N4O2 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(C1=CC=CC(C2=NOC(CNCCC)=N2)=C1)NC3CC3.Cl . This indicates that the compound contains a benzamide group attached to a cyclopropyl group and a 1,2,4-oxadiazol ring with a propylamino methyl group .


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular formula is C16H20N4O2 and it has an average mass of 300.356 Da and a monoisotopic mass of 300.158630 Da .

Scientific Research Applications

Reaction and Synthesis

The study by Kawashima and Tabei (1986) on the reaction of benzamide oxime with N, N′-dicyclohexylcarbodiimide highlights the formation of oxadiazole derivatives like 5-cyclohexylamino-3-phenyl-1,2,4-oxadiazole. This research provides insight into the synthesis pathways that could be relevant for the formation of compounds similar to N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride (Kawashima & Tabei, 1986).

Anticancer Properties

A study by Ravinaik et al. (2021) on the synthesis and evaluation of benzamide oxadiazole derivatives for anticancer properties shows that these compounds exhibit significant activity against various cancer cell lines. This implies potential applications for N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride in cancer research (Ravinaik et al., 2021).

Synthesis and Biological Evaluation

Yoshida et al. (2005) designed and synthesized benzothiazole derivatives, including compounds structurally related to N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride, demonstrating antitumor properties. This suggests potential use in developing antitumor agents (Yoshida et al., 2005).

Antioxidant Evaluation

Bondock, Adel, and Etman (2016) synthesized and evaluated the antioxidant activity of oxadiazole derivatives, indicating the potential of N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride as an antioxidant (Bondock, Adel, & Etman, 2016).

Antimycobacterial Screening

Nayak et al. (2016) synthesized oxadiazole derivatives and screened them for antimycobacterial activities. Their research suggests possible applications for N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride in treating tuberculosis (Nayak et al., 2016).

Nematocidal Activity

Liu et al. (2022) explored the nematocidal activities of 1,2,4-oxadiazole derivatives, indicating potential applications of N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride in pest control (Liu et al., 2022).

Kinase Inhibition for Cancer Therapy

Han et al. (2016) investigated 4-chloro-benzamides derivatives, including oxadiazole, as RET kinase inhibitors for cancer therapy. This suggests potential therapeutic applications of N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride in cancer treatment (Han et al., 2016).

Safety And Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements associated with it are P264 - P280 - P305 + P351 + P338 - P337 + P313 .

properties

IUPAC Name

N-cyclopropyl-3-[5-(propylaminomethyl)-1,2,4-oxadiazol-3-yl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2.ClH/c1-2-8-17-10-14-19-15(20-22-14)11-4-3-5-12(9-11)16(21)18-13-6-7-13;/h3-5,9,13,17H,2,6-8,10H2,1H3,(H,18,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYICYYEFBAUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=NC(=NO1)C2=CC(=CC=C2)C(=O)NC3CC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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